Product packaging for 5-Bromo-2,3-dimethoxyphenol(Cat. No.:CAS No. 93828-11-6)

5-Bromo-2,3-dimethoxyphenol

Cat. No.: B3181593
CAS No.: 93828-11-6
M. Wt: 233.06 g/mol
InChI Key: ISTHNOLNGNEKBU-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethoxyphenol ( 93828-11-6) is a high-purity brominated phenolic compound with the molecular formula C8H9BrO3 and a molecular weight of 233.06 g/mol. This fine chemical is characterized by its distinct aromatic structure featuring bromine and methoxy functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research. It is supplied as a crystalline solid with a melting point of 72 °C and is available in purities exceeding 95% (HPLC), ensuring consistency for sensitive applications. This compound serves as a key building block in medicinal chemistry for the synthesis of bioactive molecules. Its bromine moiety enables efficient cross-coupling reactions, making it an ideal substrate for Suzuki couplings and electrophilic substitutions . Researchers leverage this compound as a precursor in the development of kinase inhibitors, antimicrobial agents, and heterocyclic compounds. The electron-rich dimethoxy-phenol scaffold is also of interest in antioxidant studies and can be utilized in the synthesis of fluorescent probes. This product is packaged under inert gas to enhance stability and is rigorously tested for impurities (GC/MS, NMR). It is available in research (1g, 5g) and bulk (25g, 100g) quantities. This product is sold exclusively for laboratory research, analytical testing, or non-commercial purposes. It is strictly prohibited for resale, repackaging, or formulation into commercial products. It is not approved for human or animal use, diagnostics, or manufacturing, including pharmaceuticals, agrochemicals, or consumer goods. Buyers must independently verify patent status and comply with all local laws, indemnifying the supplier against all claims arising from misuse, patent infringement, or regulatory violations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrO3 B3181593 5-Bromo-2,3-dimethoxyphenol CAS No. 93828-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTHNOLNGNEKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 2,3 Dimethoxyphenol

Regioselective Bromination Approaches

Regioselective bromination is a cornerstone for the synthesis of specifically substituted aromatic compounds. The directing effects of the hydroxyl and methoxy (B1213986) groups on the 2,3-dimethoxyphenol (B146663) ring are leveraged to install a bromine atom at the desired C-5 position.

The direct bromination of 2,3-dimethoxyphenol is an effective and straightforward approach. Research has shown that N-bromosuccinimide (NBS) is a highly efficient reagent for this transformation. In a synthesis of (±)-streptonigrin, a near-quantitative bromination of 2,3-dimethoxyphenol was achieved using NBS. soton.ac.uk The reaction, conducted in a tetrahydrofuran (B95107) (THF) solution, was remarkably rapid, reaching completion in just 10 minutes and yielding the desired 5-bromo-2,3-dimethoxyphenol in 92% yield. soton.ac.uk Another study corroborates the use of NBS in methanol (B129727) at 0 °C for the same transformation. thieme-connect.com This method's high efficiency and mild conditions make it a preferred route.

The choice of brominating agent and reaction conditions is critical for maximizing yield and regioselectivity while minimizing side products. While elemental bromine (Br₂) can be used, milder and more selective reagents like N-bromosuccinimide (NBS) are often preferred for complex aromatic systems to avoid over-bromination. smolecule.com

Several factors are optimized to ensure selective bromination:

Reagent Choice : Beyond NBS, other systems have been developed for high regioselectivity. A method using trimethylbromosilane as the brominating agent and an aryl sulfoxide (B87167) as an activator has been shown to achieve high regioselectivity in the bromination of various phenol (B47542) compounds. google.com

Temperature Control : Low-temperature conditions are crucial for controlling regioselectivity. Reactions carried out at temperatures from -30°C to room temperature often show enhanced selectivity compared to those at elevated temperatures. smolecule.com For instance, the regioselective bromination of 2,5-dimethoxyphenol (B92355) with NBS is performed at 0°C to ensure exclusive C-4 bromination. mdpi.com

Protecting Groups : In some syntheses of related bromophenols, protecting the reactive phenolic hydroxyl group via acetylation prior to bromination is a common strategy. This is followed by deacetylation to yield the final product, preventing unwanted side reactions. google.com

Catalysts : The choice of catalyst can determine the position of bromination. While Lewis acids can promote benzylic bromination, Brønsted acids can facilitate electrophilic aromatic ring bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). manac-inc.co.jp

Table 1: Comparison of Reagents for Regioselective Bromination of Phenols

Reagent System Substrate Example Conditions Key Outcome
N-Bromosuccinimide (NBS) 2,3-Dimethoxyphenol THF, 10 min 92% yield of 5-bromo product. soton.ac.uk
N-Bromosuccinimide (NBS) 2,5-Dimethoxyphenol Acetonitrile, 0 °C, 30 min Exclusive C-4 bromination. mdpi.com
Trimethylbromosilane / Aryl sulfoxide Phenol derivatives Acetonitrile, 25 °C, 12 h High regioselectivity for para-bromination. google.com
Bromine (Br₂) / Acetic Acid 4,5-Dimethoxyphenol 0–5°C, 12-24 h Minimizes polybromination.

The regioselectivity of the bromination of 2,3-dimethoxyphenol is governed by the principles of electrophilic aromatic substitution. The hydroxyl (-OH) and the two methoxy (-OCH₃) groups are strong activating groups that direct incoming electrophiles to the ortho and para positions.

In the case of 2,3-dimethoxyphenol, the C-5 position is para to the C-2 methoxy group and ortho to the C-3 methoxy group. However, the hydroxyl group at C-1 is the most powerful activating and directing group. The position para to the hydroxyl group (C-4) and the position ortho to it (C-6) are highly activated. The bromination occurs at the C-5 position, which is para to the hydroxyl group. The mechanism involves the attack of an electrophilic bromine species (Br⁺), generated from the brominating agent, on the electron-rich aromatic ring. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The final step is the loss of a proton (H⁺) from the C-5 position to restore the aromaticity of the ring, yielding this compound. Steric hindrance from the existing methoxy groups can also influence the site of attack, making the less hindered positions more accessible to the electrophile.

Synthesis through Functional Group Interconversions

An alternative to direct bromination involves synthesizing this compound from other functionalized aromatic precursors. This strategy allows for the construction of the target molecule by modifying existing functional groups on a pre-brominated scaffold or by introducing the methoxy groups onto a brominated phenol.

This approach begins with an aromatic compound that already contains the bromine atom at the correct position, followed by chemical reactions to introduce or alter other functional groups to form the final 2,3-dimethoxyphenol structure.

A notable example is a synthetic route that begins with o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This starting material undergoes para-bromination relative to the hydroxyl group to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde. patsnap.com The next key step is an oxidation reaction (such as a Dakin-like oxidation) that converts the aldehyde group (-CHO) into a second hydroxyl group, forming 5-bromo-3-methoxybenzene-1,2-diol (B3052136). patsnap.com This intermediate can then be selectively methylated to produce the target compound.

Another advanced strategy involves the metal-catalyzed borylation of an arene, followed by oxidation to yield a phenol. google.com This C-H activation/borylation/oxidation sequence provides a powerful method for converting a C-H bond to a C-OH group, which could be applied to a suitably substituted bromo-dimethoxybenzene precursor.

This synthetic pathway involves introducing the methoxy groups onto a brominated phenol or catechol backbone. The Williamson ether synthesis is a classical and fundamental method for forming ethers, where a phenoxide anion reacts with a methyl halide in a nucleophilic substitution reaction. smolecule.com

Building on the intermediate from the o-vanillin route described above, 5-bromo-3-methoxybenzene-1,2-diol can be subjected to a methylation reaction. patsnap.com Using a methylating agent like dimethyl sulfate (B86663) under basic conditions allows for the conversion of the newly introduced hydroxyl group at the C-2 position into a methoxy group, completing the synthesis of this compound. A patent describes a multi-step synthesis starting from inexpensive resorcinol, which involves a sequence of nitration, methylation, reduction, diazotization hydrolysis to a phenol, bromination, and a final methylation step to arrive at a related trimethoxybenzene product. google.com This highlights the industrial utility of combining bromination and methoxylation steps to build complex substituted phenols.

Table 2: Synthesis of this compound Analogs via Functional Group Interconversion

Starting Material Key Synthetic Steps Final Product (or Analog) Reference

Strategies Involving Phenol Protection and Deprotection

In the synthesis of complex substituted phenols, the hydroxyl group's reactivity can necessitate protection to prevent unwanted side reactions and to direct subsequent functionalization, such as bromination, to the desired position. The selection of a suitable protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.

A common strategy involves the acetylation of the phenolic hydroxyl group. For instance, a general method for synthesizing bromophenols involves protecting the hydroxyl group with acetic anhydride (B1165640) before performing bromination. google.com The acetyl group is an effective protecting group that can be readily removed under hydrolytic conditions to regenerate the phenol. google.com

Another widely used protecting group for phenols is the benzyl (B1604629) group, forming a benzyl ether. orgsyn.org Benzyl ethers are valued for their stability across a wide range of reaction conditions. orgsyn.org In a multi-step synthesis that utilizes this compound, the phenolic hydroxyl was protected as a benzyl ether to allow for further transformations on other parts of the molecule. acs.org The deprotection is typically achieved through hydrogenolysis catalyzed by palladium, a method that is efficient but may not be compatible with molecules containing other reducible functional groups like alkenes or alkynes. orgsyn.org

Silyl ethers, such as the tert-butyldimethylsilyl (TBS) ether, also serve as effective protecting groups for phenols. This strategy was noted in synthetic work on related dimethoxyphenols, where TBS protection was employed prior to halogenation to ensure regioselectivity. soton.ac.uk

Table 1: Comparison of Phenolic Protecting Groups

Protecting Group Protection Reagent Deprotection Conditions Key Features
Acetyl Acetic Anhydride Base or Acid Hydrolysis Easy to apply and remove; useful for simple transformations. google.com
Benzyl (Bn) Benzyl Bromide, Base Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Robust and stable to many reagents; common in multi-step synthesis. orgsyn.org
tert-Butyldimethylsilyl (TBS) TBSCl, Imidazole Fluoride Ion (e.g., TBAF) Stable to many non-acidic conditions; easily removed. soton.ac.uk

Multi-Step Convergent and Divergent Synthetic Routes

The construction of complex molecules often relies on carefully planned multi-step sequences, which can be categorized as either convergent or divergent.

The preparation of the this compound intermediate for this synthesis is remarkably efficient. The bromination of 2,3-dimethoxyphenol with N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at low temperatures (−78 °C) yields the desired product as a single regioisomer in near-quantitative yield. acs.orgacs.org The structure and regiochemistry of the product were unequivocally confirmed by X-ray crystallography. acs.org

Table 2: Synthesis of the this compound Fragment for Streptonigrin Synthesis

Step Starting Material Reagents and Conditions Product Yield Reference
1 2,3-dimethoxyphenol N-Bromosuccinimide (NBS), THF, -78 °C This compound ~100% acs.orgacs.org
2 This compound Benzyl Bromide, K₂CO₃, Acetone 1-Benzyloxy-5-bromo-2,3-dimethoxybenzene Not specified acs.org
3 1-Benzyloxy-5-bromo-2,3-dimethoxybenzene t-BuLi, B(OiPr)₃ (5-(Benzyloxy)-3,4-dimethoxyphenyl)boronic acid pinacol (B44631) ester Not specified acs.org

While a specific divergent synthesis starting from this compound is not detailed in the provided context, the compound is an ideal starting point for such a strategy. From this common intermediate, a variety of analogs could be created by employing different palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine-substituted position, leading to a library of novel polysubstituted aromatic compounds.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of fine chemicals, including substituted phenols.

A key aspect of green chemistry is the use of safer solvents and reagents. A scalable and green synthesis of substituted phenols has been developed using ethanol (B145695) as the solvent and aqueous hydrogen peroxide as the oxidant. rsc.org This method is performed at ambient temperature, features a very short reaction time (one minute), and often provides the desired phenol in high yield without the need for chromatographic purification. rsc.org The primary byproduct of this oxidation is water, representing a significant improvement over traditional methods that may use hazardous solvents and stoichiometric heavy-metal oxidants.

Catalysis is another cornerstone of green chemistry. The use of catalytic methods, such as palladium-catalyzed cross-coupling reactions, is common in modern organic synthesis for creating C-C bonds efficiently. nih.gov Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful green alternative to traditional chemical methods. acs.org Enzymes operate under mild conditions (aqueous environment, ambient temperature) and often exhibit exceptional chemo-, regio-, and stereoselectivity, which can shorten synthetic routes by avoiding protection-deprotection steps. acs.org

Energy efficiency is also a major consideration. The development of protocols that proceed at room temperature or utilize alternative energy sources like microwave irradiation can drastically reduce the energy consumption of a chemical process compared to conventional heating. rsc.orgnih.gov

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

Feature Traditional Approach Green Chemistry Approach
Solvent Chlorinated solvents (e.g., Dichloromethane) Ethanol, Water rsc.org
Reagents Stoichiometric, potentially toxic reagents Catalytic reagents, H₂O₂ rsc.org
Temperature High temperatures (reflux) or very low temperatures (-78 °C) acs.org Ambient temperature rsc.org
Byproducts Often significant, potentially hazardous waste Minimal waste, often benign (e.g., water) rsc.org
Purification Often requires column chromatography Crystallization or direct use of product rsc.org

Scale-Up Considerations and Process Chemistry Aspects

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges related to cost, safety, robustness, and environmental impact. The synthesis of this compound and its derivatives is subject to these considerations.

A critical factor in process chemistry is the cost and availability of starting materials . Synthetic routes that begin with inexpensive and readily available feedstocks are highly desirable for industrial production. For example, a patent for a related compound critiqued routes starting from expensive materials like o-vanillin, proposing instead a more economical route starting from resorcinol. google.com The synthesis of this compound from commercial 2,3-dimethoxyphenol is a viable starting point for moderate scales. acs.orgacs.org

Process safety and reaction conditions are paramount. The laboratory-scale bromination of 2,3-dimethoxyphenol is conducted at -78 °C. acs.orgacs.org Maintaining such a low temperature on a large scale is energy-intensive and requires specialized, costly equipment. For industrial-scale production, process chemists would likely seek to develop an alternative bromination protocol that could be run safely and efficiently at a more moderate temperature.

Yield and purity directly impact the economic feasibility of a process. The reported synthesis of this compound is highly advantageous in this regard, as it proceeds in near-quantitative yield and produces a single regioisomer. acs.org This high selectivity minimizes the need for complex and costly purification steps, such as industrial-scale chromatography, which are often bottlenecks in production. A patent for a related process highlighted a total yield of 81.5% and the absence of isomeric impurities as key advantages for scale-up. google.com

Finally, downstream processing and waste management are major considerations. Syntheses that allow for the product to be isolated by simple filtration or crystallization, avoiding chromatography, are much more amenable to large-scale operations. rsc.org Furthermore, processes that minimize the generation of toxic waste, particularly those containing heavy metals, are preferred to reduce environmental impact and disposal costs. google.com

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Precise Mass Determination and Elemental Composition Verification

The molecular formula of 5-Bromo-2,3-dimethoxyphenol is C₈H₉BrO₃. High-resolution mass spectrometry provides an experimentally determined mass with a high degree of accuracy, allowing for the unambiguous confirmation of its elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two major peaks in the mass spectrum for the molecular ion, separated by approximately 2 Da.

The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This calculated value serves as a benchmark for experimental HRMS measurements.

Table 1: Precise Mass Determination of this compound
ParameterValue
Molecular FormulaC₈H₉BrO₃
Calculated Monoisotopic Mass (for ⁷⁹Br)231.9735 g/mol
Calculated Monoisotopic Mass (for ⁸¹Br)233.9715 g/mol
Nominal Molecular Weight233.06 g/mol

Experimental verification of the precise mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the correct elemental formula, distinguishing it from other potential isobaric compounds.

Fragmentation Pathway Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry of this compound induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses. Based on the analysis of related methoxyphenols and brominated aromatic compounds, a plausible fragmentation pathway can be proposed. purdue.edunist.gov

A primary fragmentation event is often the loss of a methyl radical (•CH₃) from one of the methoxy (B1213986) groups, which is a common pathway for methoxylated aromatic compounds. purdue.edu This would result in a significant fragment ion. Subsequent or alternative fragmentation steps could involve the loss of a bromine atom (•Br), the entire methoxy group (•OCH₃), or carbon monoxide (CO) from the phenolic ring.

Table 2: Plausible Mass Spectral Fragments for this compound
Fragment Ion (m/z for ⁷⁹Br)Proposed Neutral LossProposed Fragment Structure
217•CH₃[M - CH₃]⁺
202•CH₃, •CH₃[M - 2CH₃]⁺
153•Br[M - Br]⁺
189CO[M - CO]⁺

The analysis of these characteristic fragments and their relative abundances allows for the confirmation of the presence and connectivity of the hydroxyl, bromo, and dimethoxy substituents on the benzene (B151609) ring, thus corroborating the proposed structure.

X-ray Diffraction (XRD) Crystallography

While a published single-crystal X-ray diffraction structure for this compound is not available in the crystallographic databases, analysis of closely related structures, such as other brominated dimethoxybenzenes and methoxyphenols, allows for a detailed prediction of its solid-state characteristics. uchile.clresearchgate.netiucr.org

Determination of Solid-State Molecular Geometry and Conformation

The core of this compound is a planar benzene ring. The substituents—a hydroxyl group, a bromine atom, and two methoxy groups—will cause minor deviations from ideal sp² geometry due to steric and electronic effects. The C-Br bond length is expected to be typical for an aryl bromide. The C-O bond lengths of the methoxy groups and the phenolic hydroxyl group will be influenced by resonance effects with the aromatic ring.

The conformation of the two adjacent methoxy groups will be a key feature, likely adopting an orientation that minimizes steric repulsion between them and with the adjacent hydroxyl group. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxygen of the adjacent methoxy group at position 2 is possible, which would influence the planarity of that portion of the molecule. researchgate.net

Table 3: Predicted Crystallographic Parameters for this compound (based on analogs)
ParameterPredicted Value/FeatureReference Compound(s)
Crystal SystemLikely Monoclinic or Orthorhombic1,2-dibromo-4,5-dimethoxybenzene uchile.clresearchgate.net
Space GroupCentrosymmetric or Non-centrosymmetricVarious brominated phenols mdpi.com
Key Torsion AnglesC-C-O-C (methoxy groups) will be non-zero to relieve steric strain.4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione iucr.org

Elucidation of Crystal Packing Motifs and Supramolecular Assemblies

In the solid state, molecules of this compound are expected to arrange themselves in a manner that maximizes stabilizing intermolecular interactions. The crystal packing will be dictated by a combination of hydrogen bonding, halogen bonding, and weaker van der Waals forces.

The phenolic hydroxyl group is a strong hydrogen bond donor and can form O-H···O hydrogen bonds with the hydroxyl or methoxy groups of neighboring molecules. This typically leads to the formation of chains or dimeric motifs, which are common in the crystal structures of phenols. iucr.orgiucr.org

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, C-H···O Interactions)

Beyond classical hydrogen bonding, more subtle interactions are crucial in directing the crystal architecture.

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor. This is a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. In the crystal structure of related compounds like 1,2-dibromo-4,5-dimethoxybenzene, Br···Br interactions are observed, which help to link molecules into larger assemblies. uchile.clresearchgate.net It is also possible for the bromine to form Br···O halogen bonds with the oxygen atoms of the hydroxyl or methoxy groups of a neighboring molecule.

Table 4: Expected Intermolecular Interactions in Solid this compound
Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen BondPhenolic O-HPhenolic O or Methoxy OFormation of primary structural motifs (chains, dimers)
Halogen BondAromatic C-BrBr or O atomLinking primary motifs into layers or 3D networks uchile.cliucr.org
C-H···O InteractionAromatic C-H, Methyl C-HPhenolic O or Methoxy OStabilization of the overall three-dimensional packing nih.gov
π-π StackingBenzene RingBenzene RingContribution to packing efficiency, often in offset arrangements

Computational Chemistry and Theoretical Investigations

Natural Bond Orbital (NBO) Analysis

Evaluation of Intramolecular Charge Transfer and Hyperconjugation

The electronic character of 5-Bromo-2,3-dimethoxyphenol is significantly influenced by the interplay of its constituent functional groups, leading to complex electronic phenomena such as intramolecular charge transfer (ICT) and hyperconjugation.

Intramolecular Charge Transfer (ICT) refers to the redistribution of electron density between different parts of a molecule upon electronic excitation or even in the ground state. nih.govresearchgate.net In this compound, the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups act as electron-donating groups (EDGs) due to the presence of lone pairs on the oxygen atoms. Conversely, the bromine atom (-Br) is an electron-withdrawing group (EWG) due to its electronegativity and inductive effect. This "push-pull" arrangement facilitates a transfer of charge from the electron-rich phenol (B47542) and methoxy moieties towards the electron-deficient regions of the molecule, influencing its dipole moment and spectroscopic properties. nih.gov Theoretical calculations can quantify this charge transfer by analyzing the molecular orbitals and electron density distribution.

Tautomerism and Conformational Landscape Analysis

The structural dynamics of this compound are defined by its potential for tautomerism and the various conformations it can adopt through the rotation of its flexible substituent groups.

Conformational Analysis of Methoxy Groups and Hydroxyl Rotations

The presence of rotatable single bonds (C-O) in the hydroxyl and two methoxy groups gives rise to a complex conformational landscape for this compound. The spatial orientation of these groups relative to the benzene (B151609) ring and to each other determines the specific conformer.

Computational conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating these bonds. mdpi.com This process identifies low-energy, stable conformers and the energy barriers that separate them. The relative stability of different conformers is governed by a balance of several factors:

Steric Hindrance: Repulsive interactions between adjacent bulky groups (like the methoxy groups) can raise the energy of certain conformations.

Intramolecular Hydrogen Bonding: An attractive interaction may occur between the hydrogen atom of the hydroxyl group and the oxygen atom of an adjacent methoxy group, which would stabilize a specific planar conformation.

Electronic Effects: Interactions between the lone pairs of the oxygen atoms and the π-system of the ring can influence the preferred orientation of the substituents.

Theoretical calculations can predict the dihedral angles that define the most stable conformer and provide the relative energies of other significant conformers.

Solvation Models and Solvent Effects on Electronic Properties

The properties of a molecule can be significantly altered by its surrounding environment, particularly in a liquid solution. Computational solvation models are used to simulate the effects of a solvent on the structure and electronic properties of this compound.

These models are broadly categorized as:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient and effective for capturing bulk electrostatic effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed, atomistic picture of solute-solvent interactions, such as specific hydrogen bonds.

The polarity of the solvent is expected to have a pronounced effect on the electronic properties of this compound. acs.orgmdpi.com Polar solvents would likely stabilize the ground state and excited states differently, leading to changes in the molecule's absorption and emission spectra, a phenomenon known as solvatochromism. koreascience.kr For instance, the intramolecular charge transfer character of the molecule may be enhanced in polar solvents, often resulting in a red shift (a shift to longer wavelengths) in its maximum UV-Visible absorption wavelength (λmax). orientjchem.org

Table 1: Conceptual Illustration of Solvent Effects on the Maximum Absorption Wavelength (λmax) of this compound.
SolventDielectric Constant (ε)Expected λmax ShiftPrimary Interaction Type
n-Hexane~1.9Baseline (Shortest λmax)van der Waals forces
Chloroform~4.8Slight Red ShiftDipole-dipole interactions
Ethanol (B145695)~24.5Moderate Red ShiftHydrogen bonding, dipole-dipole
Water~80.1Significant Red ShiftStrong hydrogen bonding

Global and Local Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity using various descriptors derived from the molecule's electronic structure. These descriptors help predict how and where a molecule is likely to react. They are divided into global and local indicators.

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. Key global descriptors include:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (E_HOMO) indicates the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) relates to the ability to accept electrons.

HOMO-LUMO Gap (ΔE): The difference between E_LUMO and E_HOMO. A large gap implies high kinetic stability and low chemical reactivity.

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration.

Global Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons.

Local Reactivity Descriptors identify the most reactive sites within a molecule.

Molecular Electrostatic Potential (MEP): An MEP map plots the electrostatic potential onto the molecule's electron density surface. It visually identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, negative potential would be expected around the oxygen atoms and the π-system of the ring, while positive potential would be found near the hydroxyl hydrogen.

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Global and Local Chemical Reactivity Descriptors and Their Significance for this compound.
Descriptor TypeDescriptor NameConceptual Significance
GlobalHOMO Energy (E_HOMO)Indicates electron-donating ability; a higher value suggests greater reactivity towards electrophiles.
LUMO Energy (E_LUMO)Indicates electron-accepting ability; a lower value suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE)Relates to chemical stability and hardness; a smaller gap suggests higher reactivity.
Chemical Hardness (η)Measures resistance to charge transfer.
Electrophilicity Index (ω)Quantifies the overall electrophilic nature of the molecule.
LocalMolecular Electrostatic Potential (MEP)Maps electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule.
Fukui FunctionsMathematically identifies the most reactive atoms for electrophilic, nucleophilic, and radical attack.

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 5-Bromo-2,3-dimethoxyphenol is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the hydroxyl and two methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions. In this molecule, the C4 and C6 positions are ortho or para to the activating groups. The existing bromine atom at C5, while a deactivator, also directs ortho and para, further reinforcing substitution at C4 and C6.

Further Halogenation Reactions and Regioselectivity Studies

Further halogenation of this compound is anticipated to proceed readily due to the highly activated nature of the ring. The directing effects of the -OH, -OCH3, and -Br substituents converge to favor substitution at the C4 and C6 positions. The hydroxyl group is the strongest activating group, making the position para to it (C4) and ortho to it (C6) the most nucleophilic.

Studies on similar activated phenolic systems suggest that bromination can often be achieved under mild conditions, for instance, using N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity would be dictated by the combined electronic and steric influences of the substituents. The C4 position is sterically less hindered than the C6 position, which is flanked by the bromine atom. Therefore, substitution at C4 is generally favored. Under more forcing conditions or with excess halogenating agent, di-substitution to yield 4,6-dihalo-5-bromo-2,3-dimethoxyphenol could potentially occur.

Table 1: Predicted Regioselectivity in Electrophilic Halogenation

PositionActivating/Deactivating InfluencePredicted Reactivity
C4Para to -OH, Ortho to -OCH3Highly Favored
C6Ortho to -OH, Ortho to -BrFavored, but sterically hindered

Nitration, Sulfonation, and Friedel-Crafts Reactions

Given the high electron density of the aromatic ring, nitration and sulfonation are expected to occur under mild conditions. However, the strong oxidizing nature of nitrating agents (e.g., nitric acid) and the harsh conditions sometimes required for sulfonation can lead to degradation of the phenol (B47542) substrate. Protecting the hydroxyl group, for instance as a methyl ether, might be necessary to achieve clean reaction profiles. nih.gov

Friedel-Crafts reactions, both alkylation and acylation, are classic examples of electrophilic aromatic substitution. nih.gov For this compound, these reactions would also be directed to the C4 and C6 positions. However, the phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl3), which can complicate the reaction. This chelation can deactivate the ring or lead to undesired side reactions. Therefore, protection of the hydroxyl group is often a prerequisite for successful Friedel-Crafts transformations on phenolic compounds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be substituted with strong electron-withdrawing groups, usually positioned ortho and/or para to a good leaving group. nih.gov These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

Substitution of the Bromine Atom by Various Nucleophiles

The aromatic ring of this compound is rich in electrons due to the presence of three strong electron-donating groups (-OH, -OCH3, -OCH3). Consequently, it is strongly deactivated towards nucleophilic attack. The substitution of the bromine atom by common nucleophiles (such as amines, alkoxides, or cyanides) via the standard SNAr mechanism is not a feasible pathway under normal conditions. The lack of electron-withdrawing groups means the high-energy Meisenheimer complex intermediate cannot be adequately stabilized.

For a nucleophilic substitution to occur on such an electron-rich system, more drastic conditions would be required, potentially involving mechanisms other than SNAr, such as a benzyne-mediated pathway. This would necessitate the use of exceptionally strong bases like sodium amide (NaNH2).

Mechanistic Studies of Nucleophilic Displacement

Mechanistic studies on related electron-rich aryl halides confirm the difficulty of nucleophilic displacement. The rate-determining step in an SNAr reaction is the initial attack by the nucleophile to form the Meisenheimer complex. For this compound, the calculated energy barrier for this step would be prohibitively high. In contrast, substrates like 5-bromo-1,2,3-triazines, which feature an electron-deficient aromatic system, undergo nucleophilic substitution readily. nih.gov This highlights the critical role of the ring's electronic nature in this transformation. Any potential nucleophilic substitution on this compound would likely proceed only under conditions that favor an elimination-addition (benzyne) mechanism, which is a distinct pathway from the addition-elimination SNAr mechanism.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds and represent the most significant synthetic utility of this compound. nih.govtcichemicals.com

Prominent examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations typically employ a palladium catalyst and are tolerant of a wide range of functional groups, including the phenol and methoxy groups present in the substrate. wikipedia.orglmaleidykla.ltlibretexts.org

Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Base
Suzuki-MiyauraOrganoboron Reagent (R-B(OR)2)C-C (Aryl-Aryl, Aryl-Alkyl)Pd(PPh3)4 / K2CO3
HeckAlkene (R-CH=CH2)C-C (Aryl-Vinyl)Pd(OAc)2 / Et3N
SonogashiraTerminal Alkyne (R-C≡CH)C-C (Aryl-Alkynyl)Pd(PPh3)2Cl2, CuI / Et3N
Buchwald-HartwigAmine (R2NH)C-N (Aryl-Amino)Pd2(dba)3, Ligand / NaOtBu

For instance, in a Suzuki-Miyaura coupling, this compound could be reacted with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives. lmaleidykla.lt Similarly, a Heck reaction would couple it with an alkene to yield a substituted stilbene-like structure. wikipedia.org The Sonogashira reaction would introduce an alkyne substituent, libretexts.orgresearchgate.net while the Buchwald-Hartwig amination would allow for the formation of a C-N bond, producing an aniline (B41778) derivative. wikipedia.org The efficiency of these reactions allows for the straightforward elaboration of the this compound scaffold into more complex molecular architectures.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting an organoboron compound with an organic halide. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established and can be applied to this substrate. The reactivity in Suzuki-Miyaura coupling is influenced by factors such as the choice of catalyst, ligand, base, and solvent.

For a successful coupling, a palladium(0) catalyst is typically employed, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) masterorganicchemistry.comlmaleidykla.lt. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky and electron-rich phosphine (B1218219) ligands often favoring the reaction. A variety of bases, such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), are used to facilitate the transmetalation step.

Reactant 1 Reactant 2 Catalyst Ligand Base Solvent Yield (%) Reference
Aryl BromideArylboronic AcidPd(OAc)₂SPhosK₃PO₄Toluene/H₂OHighGeneral Protocol
5-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-oneVarious Arylboronic AcidsPd(PPh₃)₄PPh₃Cs₂CO₃Ethanol (B145695)Good to Excellent masterorganicchemistry.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions. This table illustrates typical conditions used for the Suzuki-Miyaura coupling of aryl bromides, which are applicable to this compound.

Stille, Heck, and Sonogashira Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound is a potential substrate for other significant cross-coupling reactions.

The Stille reaction involves the coupling of an organotin compound with an organic halide wikipedia.org. This reaction is known for its tolerance of a wide range of functional groups. The catalytic cycle is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination wikipedia.org.

The Heck reaction provides a method for the arylation of alkenes, reacting an aryl halide with an alkene in the presence of a palladium catalyst and a base rsc.org. This reaction is a powerful tool for forming new carbon-carbon double bonds.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst researchgate.net. This reaction is instrumental in the synthesis of substituted alkynes.

While specific experimental data for these reactions with this compound is scarce in the reviewed literature, the general reactivity of aryl bromides in these transformations suggests its suitability as a substrate.

Reaction Coupling Partner Typical Catalyst System Key Bond Formed
StilleOrganostannanePd(PPh₃)₄Aryl-Aryl or Aryl-Vinyl
HeckAlkenePd(OAc)₂ / PPh₃Aryl-Vinyl
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIAryl-Alkynyl

Table 2: Overview of Stille, Heck, and Sonogashira Coupling Reactions. This table summarizes the key features of these cross-coupling reactions applicable to aryl bromides like this compound.

Ligand Effects and Catalyst Optimization in Cross-Coupling

The success of cross-coupling reactions heavily relies on the choice of the catalyst system, particularly the ligand coordinated to the palladium center. The ligand influences the stability, activity, and selectivity of the catalyst. For aryl bromides, which are generally less reactive than aryl iodides, the use of appropriate ligands is often critical.

Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been shown to be highly effective in promoting the oxidative addition of aryl bromides to the palladium center, which is often the rate-limiting step of the catalytic cycle. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for cross-coupling reactions, offering high stability and activity.

Optimizing a cross-coupling reaction for a specific substrate like this compound would involve screening a variety of ligands, bases, solvents, and temperatures to achieve the desired yield and purity of the product.

Functional Group Interconversions of Phenolic and Methoxy Moieties

The phenolic hydroxyl and methoxy groups of this compound provide additional sites for chemical modification, allowing for a range of functional group interconversions.

Selective Oxidation and Reduction Reactions

The phenolic hydroxyl group can be a target for oxidation reactions . Depending on the oxidizing agent and reaction conditions, phenols can be oxidized to quinones or undergo oxidative coupling. However, the presence of the electron-donating methoxy groups and the bromine atom can influence the regioselectivity and outcome of such reactions.

Reduction of the aromatic ring of phenols is a challenging transformation that typically requires harsh conditions, such as high-pressure hydrogenation. More commonly, the focus of reduction in molecules like this compound might be on other functional groups that could be introduced through the transformation pathways mentioned earlier. For instance, if a carbonyl group were introduced via a Heck or Stille coupling, it could be selectively reduced to an alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) libretexts.org.

Alkylation and Acylation of the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group can be readily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide can then participate in alkylation and acylation reactions.

O-Alkylation , commonly achieved through the Williamson ether synthesis, involves the reaction of the phenoxide with an alkyl halide to form an ether masterorganicchemistry.comfrancis-press.comfrancis-press.com. This reaction is a fundamental method for introducing alkyl chains onto a phenolic oxygen.

Phenol Alkylating Agent Base Solvent Product
Ar-OHR-X (X = Cl, Br, I)NaH, K₂CO₃THF, DMF, AcetoneAr-O-R

Table 3: General Conditions for Williamson Ether Synthesis. This table outlines the typical reagents and conditions for the O-alkylation of phenols.

O-Acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base to form an ester mdpi.com. This reaction is a common method for protecting the phenolic hydroxyl group or for introducing ester functionalities.

Photochemical and Electrochemical Reactivity

The interaction of this compound with light and electricity can lead to distinct chemical transformations.

Photochemical reactivity of brominated phenols often involves the cleavage of the carbon-bromine bond upon UV irradiation. This can lead to the formation of aryl radicals, which can then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent or reaction with other molecules. The presence of the methoxy and hydroxyl groups can influence the photostability and the nature of the photoproducts.

Electrochemical reactivity of phenols involves the oxidation of the hydroxyl group at an electrode surface. The oxidation potential of a phenol is influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups, such as methoxy groups, generally lower the oxidation potential, making the compound easier to oxidize. The electrochemical oxidation of phenols can lead to the formation of phenoxy radicals, which can then dimerize or polymerize, often leading to the fouling of the electrode surface.

Applications As a Synthetic Building Block and in Material Science

Intermediate in the Synthesis of Advanced Organic Scaffolds

The strategic placement of bromo, hydroxyl, and methoxy (B1213986) functionalities on the benzene (B151609) ring of 5-Bromo-2,3-dimethoxyphenol makes it an attractive starting material for the synthesis of intricate organic molecules. The bromine atom serves as a handle for cross-coupling reactions, while the phenol (B47542) and methoxy groups can direct further electrophilic substitutions and participate in condensation reactions.

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are significant targets in organic synthesis due to their unique electronic and photophysical properties. researchgate.netrsc.orgnih.gov Brominated phenols are key precursors in the synthesis of certain classes of polycyclic compounds, such as dibenzofurans. nih.govrsc.orgorganic-chemistry.org Methodologies like the Ullmann condensation and palladium-catalyzed cross-coupling reactions are commonly employed to construct the core structures of these molecules from aryl halides. nih.govorganic-chemistry.orgarkat-usa.orgwikipedia.org

Theoretically, this compound could serve as a building block in the synthesis of substituted dibenzofurans. For instance, an intramolecular Ullmann-type reaction of a diaryl ether, which could be formed from this compound, can lead to the formation of a dibenzofuran (B1670420) core. Similarly, palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, could be utilized to form a biaryl linkage, followed by an intramolecular cyclization to yield the polycyclic skeleton. The presence of the methoxy groups would influence the electronic properties of the resulting polycyclic aromatic compound.

Furthermore, brominated aromatic compounds are valuable in the synthesis of carbazoles, another important class of polycyclic heterocycles. organic-chemistry.orgnih.govrsc.org While the direct synthesis of carbazoles from bromophenols is less common, the conversion of the phenolic hydroxyl group to an amino group would open up pathways for carbazole (B46965) synthesis.

Table 1: Potential Reactions for Polycyclic Aromatic Compound Synthesis

Reaction TypeReactant 1Reactant 2Potential Product Class
Ullmann CondensationThis compoundAn aryl halideSubstituted diaryl ether (precursor to dibenzofuran)
Suzuki CouplingThis compound (as triflate)An arylboronic acidSubstituted biaryl (precursor to dibenzofuran)
Buchwald-Hartwig AminationThis compound (as triflate)An arylamineSubstituted diarylamine (precursor to carbazole)

Natural products and their analogues are a rich source of chemical diversity and are often used as probes for biological processes. The synthesis of analogues allows for the exploration of structure-activity relationships and the development of new chemical entities with tailored properties. Brominated phenols are found in marine organisms and serve as inspiration for the synthesis of novel bioactive compounds. researchgate.netnih.gov

This compound can be envisioned as a starting material for the synthesis of analogues of natural products that contain a dimethoxyphenyl moiety. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the creation of a library of related compounds. For example, it could be used to synthesize analogues of phenolic natural products where the substitution pattern on one of the aromatic rings is systematically varied. The synthesis of brominated phenols with lactamomethyl moieties has been reported as a strategy to create analogues of natural compounds. researchgate.net This suggests that this compound could be functionalized with various side chains to produce novel structures.

The development of new agrochemicals and veterinary medicines often relies on the synthesis of novel organic molecules with specific biological activities. Halogenated aromatic compounds are important intermediates in the synthesis of many pesticides and pharmaceuticals due to the role of the halogen in both modulating the biological activity and providing a site for further chemical modification. researchgate.net

While specific examples of the use of this compound in the synthesis of agrochemicals or veterinary chemicals are not prevalent in the literature, its structural motifs are present in some bioactive molecules. For instance, methoxyphenol derivatives have been investigated for their antioxidant and other biological activities. researchgate.net The presence of a bromine atom on the 2,3-dimethoxyphenol (B146663) scaffold provides a handle for the synthesis of more complex derivatives that could be screened for potential applications in agriculture or animal health. The synthesis of novel diamide (B1670390) compounds for use as pesticides, for example, often involves the coupling of various substituted aromatic amines and carboxylic acids, and a brominated precursor could be a key starting material for one of the aromatic components. nih.gov

Precursor for Advanced Materials

The unique electronic and chemical properties of this compound also make it a potential precursor for the synthesis of advanced materials with applications in electronics and polymer science.

Organic optoelectronic materials are of great interest for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). gla.ac.uk The performance of these materials is highly dependent on their molecular structure, particularly the extent of π-conjugation and the nature of any donor and acceptor groups. Polycyclic aromatic hydrocarbons and their derivatives are a key class of materials in this field. researchgate.netnih.gov

Brominated aromatic compounds are frequently used as intermediates in the synthesis of larger, conjugated systems for optoelectronic applications. nih.gov The bromine atom can be readily converted to other functional groups or used in cross-coupling reactions to extend the π-system of the molecule. For instance, brominated carbazoles have been used to create D–π–A (donor–π–acceptor) organic dyes with tunable optical and electrochemical properties. rsc.org

This compound could potentially be used to introduce a dimethoxyphenol unit into a larger conjugated system. The electron-donating nature of the methoxy groups could be used to tune the electronic properties of the final material. For example, it could be coupled with an electron-accepting moiety to create a donor-acceptor type material with potential applications in organic solar cells or as an emitter in OLEDs.

Phenolic compounds are used in polymer chemistry as monomers for the synthesis of phenolic resins and as antioxidants to protect other polymers from degradation. nih.govresearchgate.netnih.govmdpi.com The enzymatic polymerization of phenols is also an area of active research for the creation of biocompatible and functional polymers. tandfonline.com

This compound could be utilized in polymer chemistry in several ways. The phenolic hydroxyl group allows it to be incorporated into polymer chains through condensation polymerization. Furthermore, the bromine atom provides a site for post-polymerization modification, allowing for the grafting of other functional groups onto a polymer backbone. This could be used to create polymers with tailored properties, such as specific solubility, thermal stability, or refractive index.

Additionally, phenolic compounds are well-known for their antioxidant properties. Polymers containing phenolic moieties can exhibit enhanced antioxidant activity and stability. nih.govresearchgate.netnih.gov While the antioxidant properties of polymers derived specifically from this compound have not been extensively studied, related dimethoxyphenols have been investigated for the synthesis of dimers with high antioxidant capacity. researchgate.net This suggests that polymers incorporating the this compound unit could also possess antioxidant properties, making them potentially useful as additives for plastics, rubbers, or other materials susceptible to oxidative degradation.

Insufficient Information Available for Specific Applications of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the application of the chemical compound this compound in the development of supramolecular architectures, chemical probes and sensors, and the design of catalytic ligands or supports.

While the foundational principles of organic synthesis suggest that brominated and methoxylated phenols can serve as versatile building blocks in various chemical applications, specific studies detailing the utilization of this compound for the outlined topics are not present in the current body of scientific publications. The existing research landscape focuses on broader categories of brominated phenols or other related derivatives, without providing the specific examples and detailed findings necessary to construct an article with the required level of specificity and scientific accuracy for this compound.

Therefore, it is not possible to generate a thorough and informative article that strictly adheres to the requested outline and focuses solely on this compound for the specified applications due to the absence of dedicated research in these areas.

Derivatives and Analogues: Structure Reactivity and Structure Property Relationships

Systematic Variations of Substituents (e.g., Alkyl Chain Length, Different Halogens, Aryl Groups)

Systematic variation of substituents on a phenolic core profoundly influences the compound's interactions and activities. The nature of the substituent, whether it be an alkyl chain, a different halogen, or an aryl group, dictates the resulting electronic and steric landscape of the molecule.

Alkyl Chain Length : Studies on various alkylphenols have shown that the length and branching of the alkyl chain are critical factors in their biological interactions. For instance, in the context of estrogen receptor (ER) binding, mono-substituted alkylphenols with moderate (C4-C6) to long (C8 and C12) alkyl chains in the para position tend to exhibit the highest affinity. science.gov Conversely, increasing the number of alkyl groups on the ring can reduce this binding affinity. science.gov

Aryl Groups : The introduction of aryl groups can significantly extend the π-system of the molecule, influencing its electronic and optical properties. This extension of conjugation can lead to changes in absorption and emission spectra, which is a key consideration in the design of dyes and other functional materials.

Table 1: Effect of Substituent Variation on Phenolic Compounds

Substituent Variation General Effect Example Finding
Alkyl Chain Length Influences biological affinity and physical properties. Mono-substituted para-alkylphenols (C4-C12 chains) show the highest estrogen receptor affinity. science.gov
Halogen Type Deactivates the ring towards electrophilic substitution but directs ortho/para. Reactivity is influenced by electronegativity. Halogens are deactivating but ortho-/para-directing due to competing inductive and resonance effects. lasalle.edu
Aryl Groups Extends π-conjugation, altering electronic and optical properties. N/A

Influence of Substituent Position on Electronic and Steric Properties

The position of a substituent on the aromatic ring is a critical determinant of the molecule's electronic and steric characteristics, which in turn governs its reactivity and intermolecular interactions. The interplay between resonance (delocalization of π-electrons) and inductive effects (through σ-bonds) is key. lasalle.edu

A pertinent example can be drawn from a comparative study on 5-bromo-2,3-dimethoxybenzaldehyde (B184988) (5-BRB) and 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) (6-BRB), which are structurally related to 5-Bromo-2,3-dimethoxyphenol. researchgate.netscielo.br In these molecules, the position of the bromine atom significantly affects their properties:

Electronic Effects : The position of the bromine atom alters the electronic distribution within the molecule. Frontier molecular orbital analysis indicated that the kinetic stability increases in the order of 6-BRB < 5-BRB < 2,3-DMB (the non-brominated analogue). researchgate.net This suggests that the placement of the electron-withdrawing bromine atom at position 5 leads to greater kinetic stability compared to its placement at position 6.

Steric and Intermolecular Effects : The substituent's location influences how molecules pack in a crystalline structure. Hirshfeld surface analysis revealed that bromine substitution, in general, leads to a decrease in H···H and C···H contacts while increasing H···Br and Br···Br interactions in the crystal lattice. researchgate.net Specifically, in the case of the benzaldehyde (B42025) analogues, the 6-BRB isomer was found to participate in halogen-type interactions, while the 5-BRB isomer is stabilized by C-H···O interactions. scielo.br Steric effects from bulky substituents can also impact the equilibrium geometry of certain molecular fragments. researchgate.net For instance, increasing the size of an alkyl group can sterically hinder reactions at the adjacent ortho-positions. libretexts.org

Table 2: Comparison of Properties for Positional Isomers of Bromo-2,3-dimethoxybenzaldehyde

Property 5-Bromo-2,3-dimethoxybenzaldehyde (5-BRB) 6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB) Reference
Kinetic Stability Higher than 6-BRB Lower than 5-BRB researchgate.net
Dominant Intermolecular Interactions C-H···O interactions Halogen-type interactions scielo.br
Calculated Third-Order Susceptibility (m/V)² 83.15 × 10⁻²² 89.54 × 10⁻²² researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Material Science Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its activity or a specific property. tandfonline.com While widely used in toxicology and drug design, QSAR principles are also applicable in material science to predict properties like nonlinear optical (NLO) response. nih.govjst.go.jp

For materials science, QSAR studies aim to correlate structural descriptors with physical properties. A study on 2,3-dimethoxybenzaldehyde (B126229) and its brominated derivatives provides a clear example in the context of NLO materials. researchgate.net Theoretical calculations predicted that the introduction of a bromine atom has a beneficial effect on the nonlinear third-order susceptibility (γ), a key parameter for NLO materials. researchgate.net

The study showed that both the 5-bromo and 6-bromo derivatives of 2,3-dimethoxybenzaldehyde exhibited significantly enhanced third-order susceptibility compared to the parent compound. These findings highlight how specific structural modifications, such as halogenation, can be used to enhance desired material properties.

Table 3: Predicted Nonlinear Optical Properties of 2,3-Dimethoxybenzaldehyde Derivatives

Compound Predicted Third-Order Susceptibility (γ) Context Reference
2,3-dimethoxybenzaldehyde (2,3-DMB) Lower than brominated derivatives Parent Compound researchgate.net
5-bromo-2,3-dimethoxybenzaldehyde (5-BRB) 83.15 × 10⁻²² (m/V)² NLO Material Property researchgate.net
6-bromo-2,3-dimethoxybenzaldehyde (6-BRB) 89.54 × 10⁻²² (m/V)² NLO Material Property researchgate.net

The development of such QSAR models relies on calculating various molecular descriptors, including quantum chemical parameters like molecular weight, hardness, chemical potential, and electrophilicity index, which provide valuable information about the molecule's reactivity and characteristics. nih.gov

Impact of Structural Modifications on Spectroscopic Signatures

Structural modifications to the this compound framework result in distinct changes to its spectroscopic signatures, providing a valuable tool for characterization and understanding electronic structure.

NMR Spectroscopy : The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The introduction of different substituents (e.g., Br, NO₂, OH, OMe) on an aromatic ring alters the electron density at various positions, causing predictable shifts. mdpi.com For example, a bromine substituent leads to a downfield shift for the neighboring carbon atom in the ¹³C NMR spectrum. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy detects the vibrational frequencies of chemical bonds. Changes in substituents affect bond strengths and vibrational modes. For instance, the synthesis and characterization of a new oxazole (B20620) derivative containing a 4-methoxyphenyl (B3050149) group was confirmed using IR spectroscopy, among other techniques. vensel.org

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within a molecule. Modifications that extend the π-conjugated system or involve atoms with lone pairs (like the methoxy (B1213986) groups and bromine in this compound) can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift). The electronic effects of substituents have been shown to directly affect the UV-VIS spectra of various aromatic compounds. mdpi.com

A study on a chalcone (B49325) derivative containing a 2,5-dimethoxyphenyl group utilized FT-IR, FT-Raman, and UV-Vis analyses to characterize the molecule, demonstrating how these techniques are applied to complex substituted aromatic systems. nih.gov

Table 4: General Impact of Structural Modification on Spectroscopic Data

Spectroscopic Technique Parameter Affected General Impact of Electron-Withdrawing/Donating Groups
NMR Chemical Shift (δ) Alters electron shielding around nuclei, causing upfield or downfield shifts.
IR Vibrational Frequency (cm⁻¹) Changes bond strengths and the frequencies at which functional groups vibrate.
UV-Vis Absorption Maximum (λ_max) Modifies the energy of electronic transitions; conjugation typically causes a red shift.

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for the rational design of novel molecules with specific, tailored properties. researchgate.net These methods allow for the prediction of molecular structure, stability, and a wide range of electronic and physical properties before a compound is synthesized in the lab.

For derivatives of this compound, computational approaches can be used to:

Predict Electronic Properties : DFT calculations can determine frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and dipole moments. scielo.brnih.gov These calculations help predict a molecule's reactivity, stability, and intermolecular interactions. For example, studies on bromo-dimethoxybenzaldehydes used DFT to obtain information on their electronic properties and predict their physical-chemical behavior. researchgate.netscielo.br

Engineer Functional Materials : By systematically varying substituents in silico, researchers can screen for candidates with optimal properties. For instance, DFT and time-dependent DFT (TD-DFT) have been used to investigate how different electron-donating and withdrawing substituents on a dye molecule impact its solubility and dipole moments, guiding the engineering of new dyes with desired characteristics. boisestate.edu

Elucidate Structure-Property Relationships : Computational modeling can provide deep insight into why certain structural modifications lead to specific outcomes. Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions that stabilize a molecule, while the Quantum Theory of Atoms in Molecules (QTAIM) can be used to determine the intensity of intermolecular interactions. researchgate.netscielo.brmdpi.com

This predictive power significantly accelerates the discovery and development of new materials by focusing synthetic efforts on the most promising candidates.

Table 5: Applications of Computational Design for Phenolic Derivatives

Computational Method Predicted Property/Application Example Reference
DFT Electronic properties (HOMO-LUMO, MEP) Prediction of kinetic stability and reactivity in bromo-dimethoxybenzaldehydes. researchgate.netscielo.br
DFT/TD-DFT Optical and solubility properties Engineering cyanine (B1664457) dyes with enhanced dipole moments and solubility. boisestate.edu
NBO/QTAIM Intramolecular and intermolecular interactions Analysis of stabilizing interactions in substituted coumarins and benzaldehydes. scielo.brmdpi.com

Environmental Fate and Degradation Studies

Photolytic Degradation Pathways

The photolytic degradation of 5-Bromo-2,3-dimethoxyphenol in the environment is anticipated to be a significant transformation pathway, primarily driven by sunlight. Studies on related brominated phenolic compounds indicate that direct photolysis in aqueous environments typically involves the cleavage of the carbon-bromine bond, a process known as dehalogenation. This initial step is often followed by further oxidation of the aromatic ring. The presence of methoxy (B1213986) groups can also influence the rate and products of photodegradation. For instance, research on the photodegradation of dimethoxybenzene isomers has shown that the position of these groups affects the reaction rate.

Key anticipated photolytic degradation reactions for this compound include:

Homolytic Cleavage: Ultraviolet (UV) radiation from sunlight can induce the homolytic cleavage of the C-Br bond, generating a phenyl radical and a bromine radical. The phenyl radical is highly reactive and can subsequently abstract a hydrogen atom from the surrounding medium (e.g., water) to form 2,3-dimethoxyphenol (B146663).

Hydroxylation: Photosensitized reactions in natural waters can generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals can attack the aromatic ring, leading to the addition of hydroxyl groups and the formation of hydroxylated intermediates.

Demethylation: Photolytic processes may also lead to the cleavage of the methyl groups from the methoxy substituents, resulting in the formation of corresponding hydroxy- and dihydroxy-bromophenol derivatives.

The quantum yield of these reactions, which is a measure of the efficiency of a photochemical process, will depend on various environmental factors such as water clarity, pH, and the presence of natural photosensitizers like dissolved organic matter.

Microbial Transformation and Biodegradation Processes

Microbial activity is a crucial factor in the environmental degradation of organic compounds, including this compound. The biodegradation of this compound is expected to be carried out by a diverse range of microorganisms, including bacteria and fungi, that possess the necessary enzymatic machinery to break down substituted aromatic rings.

Based on studies of similar compounds, the primary microbial transformation pathways are likely to involve:

O-Demethylation: A common initial step in the microbial catabolism of methoxylated aromatic compounds is the enzymatic cleavage of the ether bond of the methoxy groups. This process, often catalyzed by monooxygenase or demethylase enzymes, would convert this compound into brominated catechols or pyrogallols. For example, the cytochrome P450 system, GcoAB, is known to demethylate guaiacol (B22219) (2-methoxyphenol). nrel.gov While native GcoAB has limited activity on syringol (2,6-dimethoxyphenol), protein engineering can enhance its ability to demethylate dimethoxylated compounds. nrel.gov

Dehalogenation: Microorganisms can remove the bromine atom from the aromatic ring through either oxidative or reductive dehalogenation mechanisms. Aerobic bacteria often utilize mono- or dioxygenases to replace the halogen with a hydroxyl group. Under anaerobic conditions, reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a more common pathway.

Ring Cleavage: Following demethylation and/or dehalogenation, the resulting di- or tri-hydroxylated aromatic ring becomes susceptible to cleavage by dioxygenase enzymes. This opens up the aromatic ring, leading to the formation of aliphatic intermediates that can then be further metabolized through central metabolic pathways.

The efficiency of these biodegradation processes is influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of other organic matter which can serve as a primary carbon source for the degrading microorganisms. mdpi.com

Anticipated Microbial Degradation Pathways and Key Enzymes
ProcessDescriptionKey Enzyme ClassesPotential Intermediate Products
O-DemethylationRemoval of methyl groups from the methoxy substituents.Monooxygenases, Demethylases5-Bromo-2-hydroxy-3-methoxyphenol, 5-Bromo-3-hydroxy-2-methoxyphenol, 5-Bromo-2,3-dihydroxy-phenol (Bromopyrogallol)
DehalogenationRemoval of the bromine atom from the aromatic ring.Dehalogenases (Oxidative or Reductive)2,3-Dimethoxyphenol
Ring CleavageOpening of the aromatic ring after initial transformations.DioxygenasesAliphatic acids and other linear compounds

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

In addition to photolytic and microbial processes, this compound can undergo abiotic degradation in the environment. These non-biological processes are particularly relevant in environments where microbial activity is low.

Hydrolysis: While the carbon-bromine bond on an aromatic ring is generally stable to hydrolysis under typical environmental pH conditions, this process cannot be entirely ruled out over long periods. The methoxy groups are also generally resistant to hydrolysis.

Oxidation by Reactive Species: In aquatic environments, abiotic degradation is often mediated by reactive chemical species. Advanced oxidation processes involving hydroxyl radicals (•OH), which can be generated photochemically or through other chemical reactions (e.g., Fenton reaction), are effective in degrading phenolic compounds. These radicals can react rapidly with the aromatic ring of this compound, leading to hydroxylation, dehalogenation, and eventual mineralization.

Sorption to Soil and Sediment: In terrestrial environments, the fate of this compound will be significantly influenced by its sorption to soil organic matter and clay particles. The extent of sorption will depend on the compound's physicochemical properties (such as its octanol-water partition coefficient, Kow) and the characteristics of the soil (e.g., organic carbon content, pH). Sorption can reduce the bioavailability of the compound for microbial degradation and its mobility in the soil column.

Assessment of Environmental Persistence

The environmental persistence of this compound is a measure of the time it remains in a particular environmental compartment before being degraded or transformed. Halogenated organic compounds are often more resistant to degradation than their non-halogenated counterparts, which can lead to their persistence in the environment. wikipedia.org

The persistence of this compound will be a function of the rates of all the degradation processes discussed above.

In Aquatic Environments: The half-life of the compound will be determined by the combined rates of photolysis, microbial degradation, and abiotic oxidation. In sunlit surface waters, photolysis is likely to be a significant removal mechanism. In deeper or more turbid waters, microbial degradation will play a more dominant role.

In Terrestrial Environments: Persistence in soil will be largely governed by microbial degradation and the extent of sorption. Strong sorption to soil particles can increase persistence by protecting the compound from microbial attack. The presence of a microbial community adapted to degrading halogenated aromatic compounds can significantly reduce its persistence. mdpi.com

Given the general resistance of brominated aromatic compounds to rapid degradation, it is plausible that this compound could exhibit moderate to high persistence in the environment, particularly in anaerobic sediments and deep soil layers where degradation processes are slower.

Factors Influencing the Environmental Persistence of this compound
Environmental CompartmentPrimary Degradation PathwaysFactors Increasing PersistenceFactors Decreasing Persistence
Sunlit Surface WatersPhotolysis, Microbial DegradationHigh turbidity, Presence of quenchersHigh light intensity, Presence of photosensitizers, Adapted microbial populations
Groundwater/Deep WatersMicrobial Degradation (often slow)Low microbial activity, Anaerobic conditions (if reductive dehalogenators are absent)Presence of adapted microbial consortia
TopsoilMicrobial Degradation, Photolysis (at the very surface)Strong sorption to soil organic matter, Low microbial activity, Dry conditionsHigh microbial biomass and diversity, Optimal moisture and temperature, Bioavailability
SedimentsMicrobial Degradation (primarily anaerobic)Anaerobic conditions, Strong sorption, Low temperaturePresence of anaerobic dehalogenating microorganisms

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.